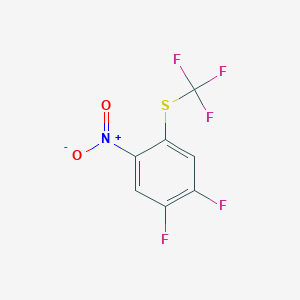
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F5NO2S and a molecular weight of 259.15 g/mol It is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylthiolating agent reacts with 1,2-difluoro-4-nitrobenzene under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various nucleophiles.
Reduction: 1,2-Difluoro-4-amino-5-(trifluoromethylthio)benzene.
Oxidation: 1,2-Difluoro-4-nitro-5-(trifluoromethylsulfonyl)benzene.
Applications De Recherche Scientifique
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the nitro and trifluoromethylthio groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The fluorine atoms also play a role in stabilizing intermediates and transition states during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluoronitrobenzene: Similar structure but lacks the trifluoromethylthio group.
2,4-Difluoronitrobenzene: Another difluoronitrobenzene derivative with different substitution pattern.
1,2,4-Trifluoro-5-nitrobenzene: Contains three fluorine atoms and a nitro group but no trifluoromethylthio group.
Uniqueness
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to other difluoronitrobenzene derivatives. This makes it a valuable compound for specialized applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H2F5NO2S |
|---|---|
Poids moléculaire |
259.16 g/mol |
Nom IUPAC |
1,2-difluoro-4-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H |
Clé InChI |
BXDYZSUOMVCUDF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)SC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















